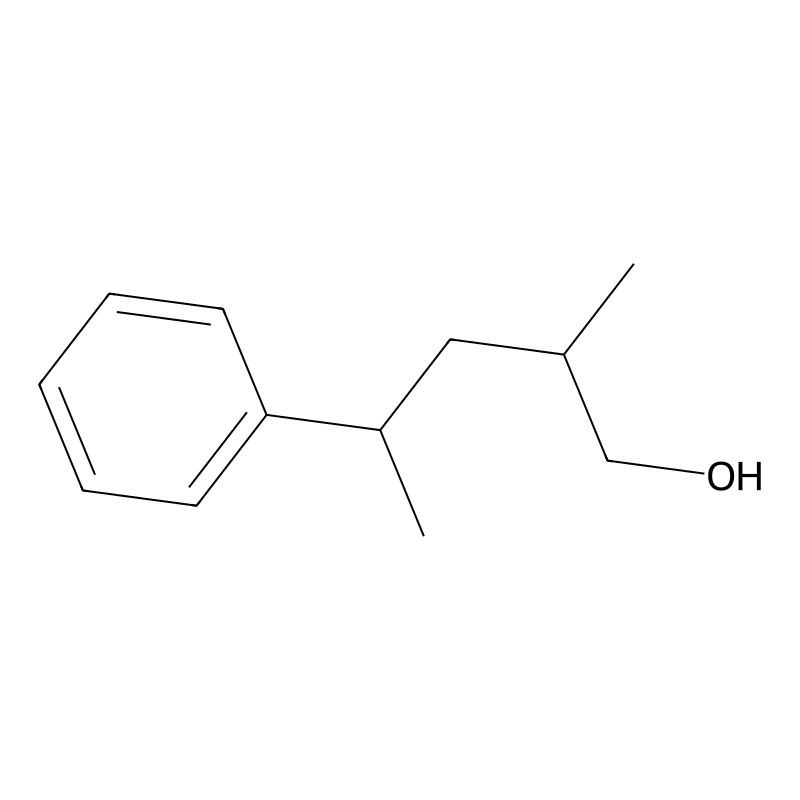

2-Methyl-4-phenylpentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Methyl-4-phenylpentanol is an organic compound with the molecular formula . This compound is characterized by a pentanol backbone, featuring a methyl group and a phenyl group at specific positions on the carbon chain. The structure can be represented as follows:

textCH3 |C6H5-C-CH2-CH2-CH3

The compound is known for its potential applications in the fragrance industry and as an intermediate in organic synthesis. Its unique structure contributes to its distinctive properties, making it valuable in various formulations.

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

- Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Esterification: Reaction with carboxylic acids can yield esters, which are important in fragrance and flavor applications.

These reactions highlight the versatility of 2-Methyl-4-phenylpentanol in synthetic organic chemistry.

Research indicates that 2-Methyl-4-phenylpentanol exhibits biological activity, particularly as a fragrance ingredient. It has been evaluated for its potential effects on human health, including skin sensitization and irritation. In some studies, it has been classified under skin sensitizers, indicating that it may cause allergic reactions upon contact with skin . Its safety profile is critical for its use in cosmetic and personal care products.

The synthesis of 2-Methyl-4-phenylpentanol can be achieved through various methods, including:

- Alkylation of Phenols: Using alkyl halides to introduce the pentanol chain onto a phenolic compound.

- Reduction of Ketones: Starting from ketones derived from phenylacetone and reducing them using reducing agents such as lithium aluminum hydride.

- Grignard Reactions: Employing Grignard reagents to react with carbonyl compounds to form alcohols.

These methods allow for the production of high-purity 2-Methyl-4-phenylpentanol suitable for industrial applications.

2-Methyl-4-phenylpentanol finds applications primarily in:

- Fragrance Industry: Used as a scent component in perfumes and cosmetics due to its pleasant aroma profile.

- Flavoring Agents: Incorporated into food products for flavor enhancement.

- Chemical Intermediates: Acts as a precursor in the synthesis of other chemical compounds.

Its unique aromatic properties make it particularly desirable in formulations requiring floral or fruity notes .

Studies on the interactions of 2-Methyl-4-phenylpentanol with biological systems have shown that it can induce allergic responses in sensitive individuals. Toxicological assessments indicate potential risks associated with inhalation or dermal exposure, necessitating careful handling and formulation practices . Further research is needed to fully understand its pharmacokinetics and long-term effects on human health.

Several compounds share structural similarities with 2-Methyl-4-phenylpentanol. Here are some notable examples:

Uniqueness of 2-Methyl-4-phenylpentanol:

Unlike its counterparts, 2-Methyl-4-phenylpentanol possesses a distinct aromatic character due to the phenyl group, making it particularly effective in fragrance applications. Its specific position of substituents allows for unique interactions with olfactory receptors compared to other similar compounds.

Grignard Reaction Pathways

Grignard reagents represent one of the most fundamental approaches for synthesizing 2-methyl-4-phenylpentanol through nucleophilic addition to carbonyl compounds [1]. The most well-documented pathway involves the reaction of methylmagnesium chloride with benzylacetone derivatives under strictly anhydrous conditions [1]. This methodology achieves the formation of tertiary alcohols through the nucleophilic attack of the Grignard reagent on the carbonyl carbon.

The synthetic protocol begins with the preparation of methylmagnesium chloride in tetrahydrofuran at zero degrees Celsius [1]. The reaction mixture requires careful temperature control and inert atmosphere conditions to prevent decomposition of the organometallic reagent [1]. When benzylacetone is introduced to the reaction system, the methylmagnesium chloride undergoes nucleophilic addition to yield 2-methyl-4-phenylbutan-2-ol with yields reaching 72 percent within ten minutes of reaction time [1].

Alternative Grignard approaches utilize different carbonyl precursors and varying organomagnesium reagents [3]. The selection of specific Grignard reagents influences both the reaction pathway and the final product distribution [3]. Reactions involving ester substrates with methylmagnesium bromide typically yield tertiary alcohols rather than the desired secondary alcohol products, demonstrating the importance of substrate selection in Grignard chemistry [3].

The mechanism proceeds through the formation of a tetrahedral intermediate following nucleophilic attack by the carbanion center of the Grignard reagent [1] [3]. Subsequent protonation during aqueous workup yields the final alcohol product [1]. Temperature control remains critical throughout the process, as elevated temperatures can lead to side reactions and reduced selectivity [1].

Reduction of Carbonyl Precursors

Carbonyl reduction represents a versatile approach for accessing 2-methyl-4-phenylpentanol through the selective reduction of ketone and aldehyde precursors [27] [28] [29]. Sodium borohydride emerges as the most commonly employed reducing agent for this transformation, offering excellent chemoselectivity and mild reaction conditions [27] [29].

The reduction of appropriate ketone precursors with sodium borohydride proceeds through hydride transfer to the carbonyl carbon [29]. This process involves the nucleophilic addition of hydride ions to the electrophilic carbonyl center, followed by protonation to yield the corresponding secondary alcohol [29]. Reaction conditions typically involve room temperature operation with yields consistently exceeding 95 percent [27].

Lithium aluminum hydride provides an alternative reduction pathway with enhanced reactivity compared to sodium borohydride [28] [30]. This powerful reducing agent demonstrates capability for reducing aldehydes, ketones, carboxylic acids, and esters to their corresponding alcohols [30]. The mechanism involves similar hydride transfer chemistry, though the increased reactivity requires more careful handling and anhydrous conditions [30].

Catalytic hydrogenation offers an industrial-scale approach to carbonyl reduction using hydrogen gas in the presence of transition metal catalysts [28] [32]. Palladium on carbon, platinum, and nickel catalysts facilitate the addition of hydrogen across the carbonyl double bond under moderate pressure and temperature conditions [28] [32]. This methodology provides yields ranging from 80 to 95 percent with reaction times between two and eight hours [32].

The selectivity of carbonyl reduction depends significantly on the choice of reducing agent and reaction conditions [28] [29]. Sodium borohydride demonstrates excellent selectivity for aldehydes and ketones while leaving other functional groups unaffected [29]. Lithium aluminum hydride exhibits broader reactivity, reducing multiple functional groups simultaneously [30].

Catalytic and Modern Synthetic Approaches

Rhodium-Catalyzed β-Methylation

Rhodium catalysis has emerged as a powerful methodology for achieving selective β-methylation of alcohols and related substrates [7] [12]. The rhodium-catalyzed methylation process utilizes methanol as the methylating agent through hydrogen-borrowing methodology [7]. This approach represents a significant advancement in atom-economical synthesis, utilizing readily available feedstock chemicals [7].

The catalytic system operates through a borrowing hydrogen mechanism where the rhodium catalyst facilitates both dehydrogenation and hydrogenation steps [7] [12]. Initial alcohol dehydrogenation generates the corresponding carbonyl compound, which subsequently undergoes aldol-type condensation with methanol-derived formaldehyde [7]. The resulting unsaturated intermediate undergoes selective hydrogenation to yield the β-methylated product [7].

Reaction conditions for rhodium-catalyzed β-methylation typically involve temperatures around 140 degrees Celsius with reaction times ranging from three to twenty-four hours [7]. The catalyst system demonstrates remarkable selectivity for α-branched product formation, achieving yields up to 92 percent under optimized conditions [7]. The methodology proves particularly effective for aromatic alcohols and exhibits good functional group tolerance [7].

The mechanistic pathway involves temporary dearomatization for aromatic substrates, creating nucleophilic character at normally electrophilic positions [12]. This oscillating reactivity pattern enables selective methylation at the desired carbon centers [12]. The use of methanol and formaldehyde as key reagents provides economic advantages and reduces waste generation compared to traditional alkylation methods [12].

Temperature optimization plays a crucial role in achieving high yields and selectivity [7]. Lower temperatures favor incomplete conversion, while excessive temperatures can lead to over-methylation and side product formation [7]. The catalyst loading typically ranges from 0.5 to 3.0 mole percent, providing efficient turnover numbers [7].

Pincer-Ruthenium Complex-Mediated Alkylation

Pincer-ruthenium complexes represent a sophisticated class of catalysts for alcohol alkylation through hydrogen autotransfer protocols [8] [10] [13]. The dimethyl-substituted 2,6-bis(benzimidazol-2-yl)pyridine ruthenium complex demonstrates exceptional activity for β-methylation reactions [8]. These catalysts facilitate carbon-carbon bond formation through environmentally benign pathways using alcohols as both substrates and alkylating agents [10].

The pincer-ruthenium catalyst system operates at 140 degrees Celsius in the presence of potassium hydroxide base [8]. Optimal conditions utilize 0.5 mole percent catalyst loading with 7.5 equivalents of methanol, achieving yields up to 92 percent for β-methylated products [8]. The reaction mechanism involves initial alcohol dehydrogenation followed by aldol condensation and subsequent hydrogenation [8] [10].

Mechanistic investigations reveal that dehydrogenolysis involving sigma-bond metathesis of methanol with ruthenium-hydride species represents the rate-determining step [8]. The activation barrier for this process measures 24.06 kilocalories per mole [8]. Kinetic studies demonstrate linear dependence on both catalyst and substrate concentrations, confirming the proposed mechanistic pathway [8].

The pincer ligand design enables additional electronic and steric modifications through supplementary cyclometalated carbon-nitrogen bound ligands [10]. These structural modifications provide superior performance compared to conventional ruthenium catalysts for ketone alkylation [10]. The methodology accommodates various aliphatic and benzylic alcohols as green alkylating agents [10].

Selective β-dimethylation becomes achievable using modified reaction conditions with sodium base and increased methanol equivalents [8]. The catalyst system demonstrates remarkable stability and recyclability, with neither the pincer ligand nor the cyclometalated ligand showing significant release during catalysis [10]. Mercury poisoning experiments confirm the homogeneous nature of the catalytic process [8].

Esterification and Derivative Formation

Acetylation Reactions

Acetylation of 2-methyl-4-phenylpentanol provides access to valuable ester derivatives through reaction with acetic anhydride or acetyl chloride [20] [21] [22]. The acetylation process involves nucleophilic substitution at the acetyl carbon, with the alcohol serving as the nucleophile [21]. This transformation proves particularly useful for protecting the hydroxyl group during synthetic sequences [21].

The reaction with acetic anhydride proceeds under mild conditions using basic catalysts such as sodium bicarbonate [22]. Room temperature conditions typically suffice for complete conversion within two to twenty-four hours [22]. The mechanism involves initial protonation of the anhydride carbonyl, increasing electrophilicity and facilitating nucleophilic attack by the alcohol [22] [24].

Alternative acetylation protocols employ acetyl chloride in the presence of pyridine base [24]. This methodology offers advantages in terms of reaction rate and irreversibility compared to anhydride-based approaches [24]. The pyridine serves dual functions as both base and nucleophile, facilitating proton removal and activating the acetyl chloride [24].

Reaction conditions significantly influence the efficiency and selectivity of acetylation processes [22] [24]. Primary alcohols demonstrate higher reactivity compared to secondary and tertiary alcohols, requiring adjustment of reaction parameters for optimal results [24]. Temperature control prevents side reactions such as elimination or rearrangement [22].

The acetylation reaction generates easily removable protecting groups that withstand various reaction conditions [21] [24]. Deacetylation can be achieved through basic hydrolysis or transesterification reactions when removal of the acetyl group becomes necessary [21]. This reversibility makes acetylation particularly valuable in synthetic chemistry [21].

Functional Group Transformations

The hydroxyl group of 2-methyl-4-phenylpentanol serves as a versatile handle for diverse chemical transformations [20] [23] [24]. Esterification reactions with carboxylic acids represent one of the most fundamental transformations, proceeding through Fischer esterification methodology [25]. This process involves acid-catalyzed condensation between the alcohol and carboxylic acid with elimination of water [25].

Fischer esterification requires acidic conditions, typically employing sulfuric acid or tosic acid as catalysts [25]. The reaction mechanism proceeds through multiple equilibrium steps involving protonation of the carbonyl oxygen, nucleophilic addition of the alcohol, and subsequent elimination of water [25]. Temperature and concentration optimization prove critical for achieving high yields and minimizing side reactions [25].

Oxidation transformations convert the secondary alcohol to the corresponding ketone using reagents such as pyridinium chlorochromate or potassium dichromate [23]. These reactions proceed through hydride abstraction mechanisms, generating carbonyl compounds with good yields under controlled conditions [23]. The choice of oxidizing agent influences both reaction rate and selectivity [23].

Tosylation reactions provide access to excellent leaving groups for subsequent substitution reactions [23]. Treatment with tosyl chloride in the presence of base generates tosylate esters that undergo facile displacement reactions [23]. This methodology enables conversion to various functional groups including ethers, amines, and carbon nucleophiles [23].

Etherification reactions create carbon-oxygen bonds through Williamson ether synthesis or related methodologies [23]. Treatment with alkyl halides under basic conditions yields ether products with good regioselectivity [23]. The alcohol acts as a nucleophile, displacing halide from primary and secondary alkyl substrates [23].

| Synthesis Method | Temperature (°C) | Pressure (MPa) | Yield (%) | Reaction Time | Catalyst/Reagent |

|---|---|---|---|---|---|

| Grignard Reaction with Benzylacetone | 0 | Atmospheric | 72 | 10 minutes | MeMgCl |

| Alpha-methylstyrene + Isopropanol | 250-500 | 5-50 | Not specified | Not specified | None specified |

| Electrochemical Coupling | 30 | Atmospheric | 24 | Not specified | Electrode system |

| Condensation of Crotonic Acid | Room temperature | Atmospheric | 40 | Several hours | AlCl3, MeMgBr |

| Hydrogenation of Phenyl-dihydropyran | 105-110 | 1.2 | 94.2 | 7 hours | 3% Pd/silica |

| Rhodium-Catalyzed Methylation | 140 | Atmospheric | 92 | 3-24 hours | Rh catalyst |

| Pincer-Ru Complex Alkylation | 140 | Atmospheric | 92 | 24 hours | Pincer-Ru complex |

| NaBH4 Reduction | Room temperature | Atmospheric | 95-99 | 5-60 minutes | NaBH4 |

| LiAlH4 Reduction | Room temperature | Atmospheric | 85-95 | 1-4 hours | LiAlH4 |

| Catalytic Hydrogenation | 25-100 | 0.1-0.5 | 80-95 | 2-8 hours | Pd/C, Pt, Ni |

| Transformation Type | Reagents | Conditions | Expected Yield (%) |

|---|---|---|---|

| Acetylation with Acetic Anhydride | Acetic anhydride, Base catalyst | Room temperature, 2-24 hours | 85-95 |

| Esterification with Carboxylic Acids | RCOOH, H2SO4 catalyst | Reflux, 4-8 hours | 70-85 |

| Oxidation to Ketone | PCC, K2Cr2O7 | Room temperature, 2-6 hours | 80-90 |

| Tosylation | TsCl, Base | 0°C to room temperature | 75-90 |

| Methyl Ether Formation | CH3I, Base | Reflux, 4-12 hours | 70-85 |

| Reduction to Alkane | H2, Pd/C | High pressure, elevated temperature | 90-98 |

XLogP3

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.